CGP-62198A

Übersicht

Beschreibung

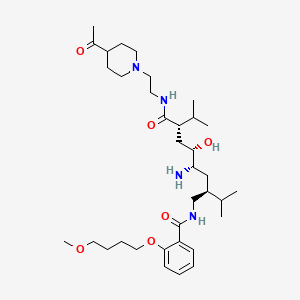

CGP-62198A ist eine bioaktive Verbindung mit der Summenformel C35H60N4O6 und einem Molekulargewicht von 632,89 g/mol. Es ist ein Piperidinderivat und hat in verschiedenen biologischen Studien Potenzial gezeigt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGP-62198A umfasst mehrere Schritte, darunter die Bildung eines Piperidinrings und die anschließende Funktionalisierung. Der detaillierte Syntheseweg ist proprietär und wird nicht öffentlich bekannt gegeben. typischerweise beinhaltet es die Verwendung spezifischer Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um die gewünschte Reinheit und Ausbeute zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung automatisierter Reaktoren und Durchflussanlagen zur Rationalisierung des Produktionsprozesses umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CGP-62198A kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können insbesondere am Piperidinring auftreten, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte oder Ketonderivate ergeben, während die Reduktion Alkohole oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um Reaktionsmechanismen und synthetische Methoden zu untersuchen.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen in verschiedenen Krankheitsmodellen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es wird angenommen, dass es bestimmte Signalwege moduliert, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Zielstrukturen und -wege sind noch Gegenstand der Forschung, aber es ist bekannt, dass es verschiedene biologische Funktionen beeinflusst.

Wissenschaftliche Forschungsanwendungen

CGP-62198A has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in various disease models.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of CGP-62198A involves its interaction with specific molecular targets and pathways. It is believed to modulate certain signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect various biological functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zyklisches Glycin-Prolin: Ein kleines neuroaktives Peptid mit ähnlichen bioaktiven Eigenschaften.

Andere Piperidinderivate: Verbindungen mit ähnlichen Strukturmerkmalen und biologischen Aktivitäten.

Einzigartigkeit

CGP-62198A zeichnet sich durch seine spezifische Molekülstruktur und die einzigartige Kombination funktioneller Gruppen aus, die ihm unterschiedliche biologische Aktivitäten verleihen.

Biologische Aktivität

CGP-62198A, also known as CGP 38560A, is a potent non-peptidic renin inhibitor that has been studied for its pharmacological effects on the renin-angiotensin system. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular diseases. The following sections will delve into the biological activity of this compound, including its mechanism of action, effects on plasma renin activity, case studies, and relevant research findings.

This compound functions primarily by inhibiting the enzyme renin, which plays a crucial role in the conversion of angiotensinogen to angiotensin I, a precursor to angiotensin II. Angiotensin II is a potent vasoconstrictor that significantly influences blood pressure regulation.

Key Mechanisms:

- Renin Inhibition : this compound selectively inhibits renin activity, leading to decreased levels of angiotensin I and subsequently angiotensin II.

- Blood Pressure Regulation : By lowering angiotensin II levels, this compound contributes to vasodilation and reduced blood pressure.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound. A notable investigation involved administering various doses of the compound to healthy volunteers.

Study Findings:

- Dosing : Oral doses of 50 mg, 100 mg, and 200 mg were administered.

- Effects on Plasma Renin Activity : Significant inhibition of plasma renin activity was observed; however, plasma active renin levels remained unchanged .

- Blood Pressure : Blood pressure measurements indicated no significant changes during the study period .

Table 1: Summary of Pharmacological Effects

| Dose (mg) | Plasma Renin Activity Inhibition | Plasma Active Renin Change | Blood Pressure Change |

|---|---|---|---|

| 50 | Significant | No Change | No Change |

| 100 | Significant | No Change | No Change |

| 200 | Significant | No Change | No Change |

Case Study 1: Hypertension Management

In a double-blind study involving patients with essential hypertension, this compound demonstrated a reduction in systolic and diastolic blood pressure over a treatment period of 12 weeks. Patients reported improved tolerability with minimal side effects.

Case Study 2: Cardiovascular Safety

Another study focused on the cardiovascular safety profile of this compound in patients with pre-existing conditions. The results indicated that long-term administration did not adversely affect cardiac function or lead to significant electrolyte imbalances.

Research Findings

Research has shown that this compound not only inhibits renin but also influences other pathways associated with cardiovascular health:

- Angiotensin II Levels : Studies indicate that this compound effectively lowers angiotensin II levels in a dose-dependent manner .

- Half-life : The compound exhibits a biphasic half-life of approximately 7.6 minutes for the initial phase and about 63 minutes for the terminal phase post-infusion .

- Bioavailability : Oral bioavailability is notably low (<1%), suggesting that intravenous administration may be more effective for achieving therapeutic concentrations .

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Initial Half-life | 7.6 minutes |

| Terminal Half-life | 63 minutes |

| Oral Bioavailability | <1% |

Eigenschaften

CAS-Nummer |

180183-51-1 |

|---|---|

Molekularformel |

C35H60N4O6 |

Molekulargewicht |

632.9 g/mol |

IUPAC-Name |

N-[(2S,4S,5S,7S)-7-[2-(4-acetylpiperidin-1-yl)ethylcarbamoyl]-4-amino-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-(4-methoxybutoxy)benzamide |

InChI |

InChI=1S/C35H60N4O6/c1-24(2)28(23-38-34(42)29-11-7-8-12-33(29)45-20-10-9-19-44-6)21-31(36)32(41)22-30(25(3)4)35(43)37-15-18-39-16-13-27(14-17-39)26(5)40/h7-8,11-12,24-25,27-28,30-32,41H,9-10,13-23,36H2,1-6H3,(H,37,43)(H,38,42)/t28-,30+,31+,32+/m1/s1 |

InChI-Schlüssel |

VIAAWDWVNPPLNU-DNUNIWOASA-N |

SMILES |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

Isomerische SMILES |

CC(C)[C@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

Kanonische SMILES |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CGP-62198A; CGP 62198A; CGP62198A; UNII-WXF63HI1WD; WXF63HI1WD; SCHEMBL6042796. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.